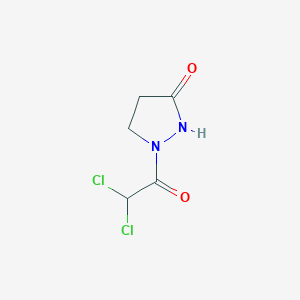

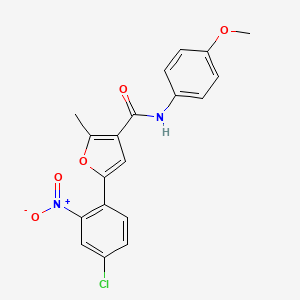

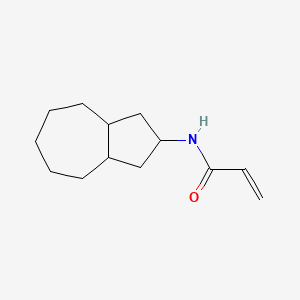

![molecular formula C12H9Cl3N2O2 B2682328 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956713-96-5](/img/structure/B2682328.png)

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Description

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a compound used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists. It is a metabolite M9 of Rimonabant, an anti-obesity agent .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the compound has been synthesized as part of the preparation of biarylpyrazole based derivatives . Another study reported the synthesis of the compound as part of the design and biological evaluation of novel derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, a study reported the synthesis and biological activities of pyrazole derivatives . Another study reported the synthesis, characterization, and theoretical investigation of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several studies. For instance, a study reported the empirical formula, CAS number, and molecular weight of the compound .Scientific Research Applications

Synthesis and Structural Characterization

The chemical under discussion is part of a broader category of compounds that have been extensively studied for their synthesis and structural characteristics. For instance, research on compounds with similar structures, such as the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination due to the regiospecificity of their synthesis and the conformational differences that arise in the solid state (Isuru R. Kumarasinghe et al., 2009). Such studies are foundational for understanding the molecular arrangement and interactions of complex chemical entities, which can be crucial for their potential applications in various scientific fields.

Antimicrobial and Anticancer Properties

The exploration of pyrazole derivatives for potential antimicrobial and anticancer properties has been a significant area of interest. Compounds with similar structures to 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and assessed for their biological activities. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than reference drugs (H. Hafez et al., 2016). These findings suggest the potential of such compounds in developing new therapeutic agents.

Nonlinear Optical Properties

The search for materials with nonlinear optical (NLO) properties for applications in photonics and optoelectronics has also extended to pyrazole derivatives. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have revealed that these compounds exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications. Such investigations provide insights into the utility of pyrazole derivatives in the development of new materials for advanced technological applications (B. Chandrakantha et al., 2013).

Coordination Polymers and Material Science

The synthesis of coordination polymers using pyrazole-based ligands has been explored for its implications in material science. By synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and integrating them with Zn(II) and Cd(II) ions, researchers have developed chiral and achiral coordination polymers with unique structural features. These structures not only showcase the versatility of pyrazole derivatives in forming diverse molecular architectures but also their potential applications in catalysis, molecular recognition, and the development of functional materials (M. Cheng et al., 2017).

properties

IUPAC Name |

5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2/c1-6-10(12(18)19)11(15)17(16-6)5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUEBJZBIVMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331147 | |

| Record name | 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834338 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956713-96-5 | |

| Record name | 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

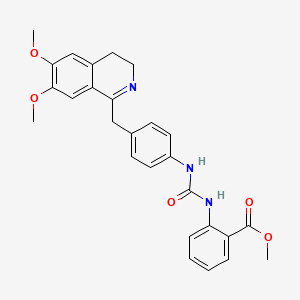

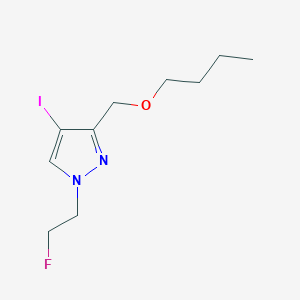

![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)

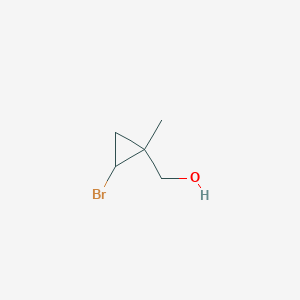

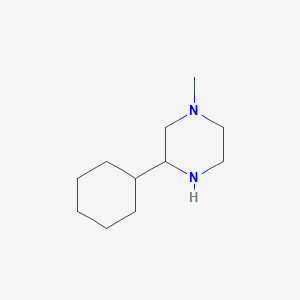

![3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2682250.png)

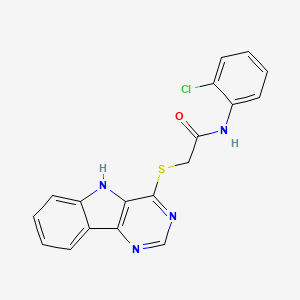

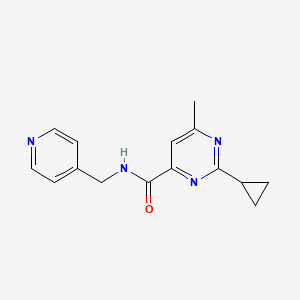

![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)